molecular formula C20H32O2 B1670957 Drostanolone CAS No. 58-19-5

Drostanolone

Cat. No. B1670957
CAS RN: 58-19-5
M. Wt: 304.5 g/mol
InChI Key: IKXILDNPCZPPRV-RFMGOVQKSA-N
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Description

Drostanolone, also known as dromostanolone, is a potent synthetic androgenic anabolic steroid similar to testosterone . It is indicated in postmenopausal women with recurrent breast cancer, in a combined hormone therapy .


Synthesis Analysis

Drostanolone propionate, also known as Masteron, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone . The crystal structures of two polymorphs of drostanolone propionate have been determined by single crystal X-ray diffraction . One crystallizes in the P21 space group, Z = 2, and has one molecule in the asymmetric unit while the second belongs to the I2 space group, Z = 4, and contains two molecules in the asymmetric unit .


Molecular Structure Analysis

The structural configuration analysis shows that the A, B, and C steroid rings exist as chair geometry, while ring D adopts a C13 distorted envelope configuration in all structures . Another polymorph has been investigated by an X-ray powder diffraction method and solved by Parallel tempering/Monte Carlo technique and refined with the Rietveld method .


Chemical Reactions Analysis

Drostanolone has an overall hydroxyl radicals reaction rate constant of 43.1492 E-12 cm3/molecule-sec and a half-life of 0.248 days .


Physical And Chemical Properties Analysis

Drostanolone has a molecular formula of C20H32O2 . Its average mass is 304.467 Da and its monoisotopic mass is 304.240234 Da .

Scientific Research Applications

1. Metabolic Profiling

Drostanolone's metabolic profiles have been studied using advanced techniques like liquid chromatography quadruple time of flight mass spectrometry (LC-QTOF-MS). Researchers have identified several metabolites in human urine, which are potential biomarkers for drostanolone misuse in doping control. This research enhances the understanding of drostanolone metabolism and aids in developing more effective doping tests (Liu et al., 2016).

2. Interaction with Steroid Hormone Receptors

Drostanolone has been studied for its interaction with specific receptor proteins in normal and malignant tissues. It competes with androgen binding sites but not with estrogen receptors. This research provides insights into the mechanisms of drostanolone's action and its potential therapeutic applications, especially in conditions related to androgen receptors (Trams, 1977).

3. Breast Cancer Treatment

There is significant research on the use of drostanolone in treating disseminated breast cancer. Drostanolone propionate, an androgenic steroid, has been evaluated for its effectiveness in alleviating symptoms and possibly prolonging life in breast cancer patients. These studies highlight the hormone's potential as a therapeutic agent in certain cancer treatments (Various Authors, 1969-1972).

4. Polymorphism Studies

Research on the polymorphism of drostanolone propionate has been conducted to understand its various structural forms. These studies are important in the field of pharmaceutical sciences, as they provide valuable information on the drug's stability, solubility, and bioavailability, which are crucial for its effective use (Borodi et al., 2020).

5. Anti-Cancer Agent Synthesis and Evaluation

Drostanolone and its derivatives have been synthesized and evaluated for their potential as anti-cancer agents. The cytotoxic effects of these compounds against various cancer cell lines have been studied, contributing to the search for more selective and effective anti-cancer drugs (Choudhary et al., 2017).

6. Biotransformation Studies

Studies on the biotransformation of drostanolone using human hepatocytes have provided insights into its metabolism, which is crucial for understanding the drug's pharmacokinetics and pharmacodynamics. These findings are important for both therapeutic applications and anti-doping efforts (Gauthier et al., 2009).

7

. Hormonal Therapy in Breast CancerDrostanolone has been used in hormonal therapy for breast cancer, providing an alternative treatment option. Clinical trials have compared drostanolone with other hormonal treatments, evaluating its effectiveness and side effects. These studies contribute to personalized medicine, offering more tailored treatment options for breast cancer patients (Helman & Bennett, 1972).

8. Urinary Metabolite Characterization for Doping Control

Characterizing drostanolone's urinary metabolites is crucial for doping control in sports. Understanding these metabolites helps in developing more accurate and reliable tests for the detection of drostanolone abuse. This research is vital for maintaining fairness and integrity in sports (Boer et al., 1992).

9. Microbial Biotransformation

Exploring the microbial biotransformation of drostanolone has led to the discovery of new metabolites. These studies are important in the field of biotechnology and pharmacology, as they provide insights into new potential therapeutic compounds and enhance understanding of metabolic pathways (Hussain et al., 2019).

10. In Vitro Studies on Breast Cancer Tissue

Drostanolone has been studied in vitro on breast cancer tissue to assess its effects on hormone-sensitive tumors. These studies help in understanding the interaction of steroids with cancer cells and contribute to the development of more effective cancer treatments (Chayen et al., 1970).

Safety And Hazards

Drostanolone can cause a variety of side effects, including acne, accelerated hair loss, and increased body hair growth . It can also have a significant impact on cholesterol levels, increasing LDL cholesterol while decreasing HDL cholesterol . It’s important to maintain a healthy lifestyle while using drostanolone to mitigate these effects .

properties

IUPAC Name

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-16,18,22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXILDNPCZPPRV-RFMGOVQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022971
Record name Dromostanolone
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Molecular Weight

304.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Drostanolone
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Boiling Point

190.00 to 192.00 °C. @ 760.00 mm Hg
Record name Drostanolone
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Solubility

6.05e-03 g/L
Record name Drostanolone
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Mechanism of Action

Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/
Record name DROMOSTANOLONE
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Product Name

Drostanolone

Color/Form

Crystals from acetone/hexane

CAS RN

58-19-5
Record name Dromostanolone
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Melting Point

149-153 °C, 128 °C
Record name Drostanolone
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Record name Drostanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
897
Citations
AD Albertsdóttir, W Van Gansbeke… - Drug Testing and …, 2020 - Wiley Online Library
… of drostanolone, the non-hydrolysed sulfated metabolite with the longest detection time was the sulfated analogue of the main drostanolone … monitored main drostanolone metabolite in …
Y Liu, J Lu, S Yang, Q Zhang, Y Xu - Steroids, 2016 - Elsevier
… Drostanolone is one of the most frequently detected anabolic androgenic steroids in doping control analysis. Here, we studied drostanolone … were confirmed for drostanolone. Due to the …
Number of citations: 19 www.sciencedirect.com
J Gauthier, D Goudreault, D Poirier, C Ayotte - Steroids, 2009 - Elsevier
Methyldrostanolone (2α,17α-dimethyl-17β-hydroxy-5α-androstan-3-one) was synthesized from drostanolone (17β-hydroxy-2α-methyl-5α-androstan-3-one) and identified in commercial …
Number of citations: 35 www.sciencedirect.com
G Borodi, A Turza, A Bende - Molecules, 2020 - mdpi.com
… drostanolone propionate that has been investigated for treating breast cancer [14], drostanolone … Since there are no studies regarding the crystal structure of drostanolone propionate …
Number of citations: 10 www.mdpi.com
CL Ballard, RI Wood - Behavioral neuroscience, 2005 - psycnet.apa.org
… Consequently, drostanolone is also nonaromatizable. In the present study, male hamsters self-administered drostanolone at both 1.0 and 2.0 μg/μl. Self-administration of a …
Number of citations: 30 psycnet.apa.org
D De Boer, EG De Jong, RAA Maes… - The Journal of Steroid …, 1992 - Elsevier
… The propionate ester of drostanolone (IIIb) has been applied in … As the metabolism of drostanolone was only studied in … the metabolism of mesterolone and drostanolone. This study de…
Number of citations: 32 www.sciencedirect.com
P Kintz, L Gheddar - Toxicologie Analytique Et Clinique, 2021 - Elsevier
… demonstrated the presence of drostanolone and its ester form, drostanolone enantate in the distal … Concentrations were 3 and 14 pg/mg for drostanolone and drostanolone enantate, …
Number of citations: 2 www.sciencedirect.com
G Trams - European Journal of Cancer (1965), 1977 - Elsevier
The influence of drostanolone propionate, an anticancer agent, was tested on the binding of 17 β-oestradiol and dihydrotestosterone to specific receptor proteins in tissue of normal and …
Number of citations: 8 www.sciencedirect.com
NM Heney - Bristol Medico-Chirurgical Journal, 1970 - ncbi.nlm.nih.gov
… After seventeen months of continuous treatment with drostanolone propionate there were no signs of masculinzation. Adrenalectomy relieved pain for two months, by which time …
Number of citations: 2 www.ncbi.nlm.nih.gov
Z Hussain, N Hussain, S Hussain, MI Choudhary - RSC advances, 2020 - pubs.rsc.org
The present study reports the biotransformation of an anabolic-androgenic steroid (AAS) drostanolone heptanoate (1) by using two microbial cultures, Beauveria bassiana, and …
Number of citations: 1 pubs.rsc.org

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